

physical and spectral properties of 1,7-dibromo-octan-4-one

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Compound of Interest

Compound Name: 1,7-Dibromo-octan-4-one

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Technical Guide: 1,7-dibromo-octan-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The physical and spectral data presented in this document for **1,7-dibromo-octan-4-one** are primarily computationally derived from publicly available databases. Experimental data for this specific compound is limited. The experimental protocols provided are generalized procedures based on standard organic chemistry techniques and should be adapted and optimized as necessary.

Physical Properties

The physical characteristics of **1,7-dibromo-octan-4-one** are crucial for its handling, storage, and application in research and development. The following table summarizes the computed physical properties.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ Br ₂ O	PubChem[1]
Molecular Weight	286.00 g/mol	PubChem[1]
IUPAC Name	1,7-dibromooctan-4-one	PubChem[1]
CAS Number	90673-17-9	PubChem[1]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of **1,7-dibromo-octan-4-one**.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for **1,7-dibromo-octan-4-one**.^[1] The presence of two bromine atoms is expected to give a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.

Table 2: Computed Mass Spectrometry Data

Property	Value	Source
Exact Mass	285.93909 Da	PubChem ^[1]
Monoisotopic Mass	283.94114 Da	PubChem ^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity of electronegative bromine atoms and the carbonyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H1, H7	~3.4	Triplet	4H
H2, H6	~2.0	Multiplet	4H
H3, H5	~2.8	Triplet	4H
H8	Not Applicable	-	-

¹³C NMR (Carbon-13 NMR)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C4 (C=O)	~208
C1, C7	~33
C2, C6	~28
C3, C5	~42
C8	Not Applicable

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,7-dibromo-octan-4-one** is expected to show a strong absorption band corresponding to the carbonyl group.

Table 5: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)
C=O (Ketone)	~1715
C-H (Aliphatic)	~2850-2960
C-Br	~500-600

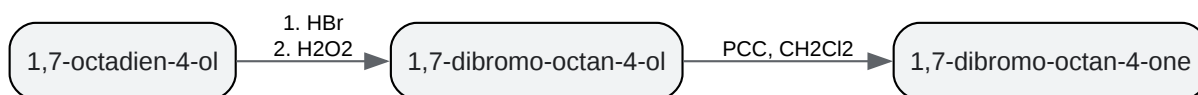
Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **1,7-dibromo-octan-4-one**.

Synthesis of 1,7-dibromo-octan-4-one

A plausible synthetic route to **1,7-dibromo-octan-4-one** could involve the oxidation of the corresponding alcohol, 1,7-dibromo-octan-4-ol, or the reaction of a suitable precursor with a brominating agent. A hypothetical procedure is outlined below.

Reaction Scheme:



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Caption: Synthesis of **1,7-dibromo-octan-4-one**.

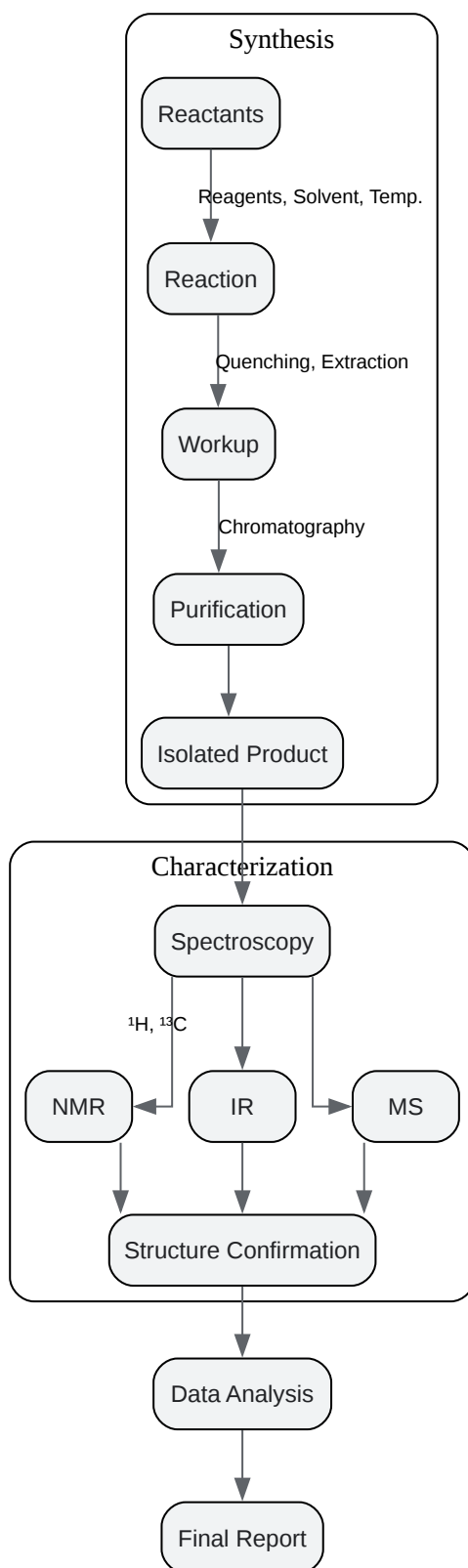
Procedure:

- Step 1: Synthesis of 1,7-dibromo-octan-4-ol: To a solution of 1,7-octadien-4-ol in a suitable solvent, add hydrobromic acid. The reaction mixture is then treated with hydrogen peroxide dropwise at a controlled temperature. After the reaction is complete, the product is extracted, washed, and dried.
- Step 2: Oxidation to **1,7-dibromo-octan-4-one**: The crude 1,7-dibromo-octan-4-ol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) is added portion-wise to the

solution, and the mixture is stirred at room temperature until the oxidation is complete (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Characterization Methods

Workflow for Synthesis and Characterization:



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Caption: General workflow for synthesis and characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and tetramethylsilane (TMS) is used as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent.
- Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for fragmentation.

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References

- 1. 1,7-Dibromo-octan-4-one | $\text{C}_8\text{H}_{14}\text{Br}_2\text{O}$ | CID 11161954 - PubChem [pubchem.ncbi.nlm.nih.gov]
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